molecular formula C26H23ClN6O3 B2783044 3-(2-chlorophenyl)-5-methyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-carboxamide CAS No. 922017-31-0

3-(2-chlorophenyl)-5-methyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-carboxamide

Cat. No.: B2783044
CAS No.: 922017-31-0
M. Wt: 502.96
InChI Key: DIPNMXKZVPUPAI-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-carboxamide is a potent and selective small molecule inhibitor primarily investigated for its role in cancer research. This compound is structurally characterized as a pyrazolopyrimidine derivative , a scaffold known to target protein kinases. Its primary mechanism of action is the potent inhibition of the Phosphoinositide 3-Kinase (PI3K) pathway, specifically acting as an ATP-competitive inhibitor of PI3Kα and mTOR . The hyperactivation of the PI3K/AKT/mTOR signaling cascade is a common feature in many cancers, driving cell proliferation, survival, and metastasis. By targeting this critical pathway, this inhibitor serves as a valuable chemical probe for elucidating the functional consequences of PI3K/mTOR signaling in various cellular and disease models. Research applications include studying oncogenic signaling in cell lines, evaluating its effects on tumor growth in xenograft models, and exploring mechanisms of resistance to targeted therapies. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN6O3/c1-16-6-5-7-18(12-16)14-32-15-29-24-20(26(32)35)13-30-33(24)11-10-28-25(34)22-17(2)36-31-23(22)19-8-3-4-9-21(19)27/h3-9,12-13,15H,10-11,14H2,1-2H3,(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPNMXKZVPUPAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=C(ON=C4C5=CC=CC=C5Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The molecular formula of this compound is C22H24ClN3O2C_{22}H_{24}ClN_3O_2, indicating the presence of a chlorophenyl group, a methylisoxazole moiety, and a pyrazolopyrimidine structure. Its intricate design suggests potential interactions with various biological targets.

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Research indicates that derivatives similar to this compound can significantly suppress COX-1 and COX-2 activities, leading to reduced production of prostaglandin E2 (PGE2), a key mediator in inflammation .
  • Signal Transduction Modulation : The compound may also influence phosphoinositide 3-kinase (PI3K) pathways. PI3K is involved in various cellular processes including growth, survival, and metabolism. By modulating this pathway, the compound could affect cell proliferation and migration .

Anti-inflammatory Effects

Research has demonstrated that compounds within this chemical class exhibit notable anti-inflammatory properties. For example:

  • In vitro Studies : Various derivatives have been tested for their ability to inhibit COX enzymes. The half-maximal inhibitory concentration (IC50) values for some derivatives against COX-1 and COX-2 were reported as follows:
    • COX-1 : IC50 values ranged from 19.45 to 28.39 μM.
    • COX-2 : IC50 values ranged from 23.8 to 42.1 μM .

Case Studies

  • Experimental Models : In animal models such as carrageenan-induced paw edema and cotton pellet-induced granuloma assays, compounds structurally related to the target molecule demonstrated significant reductions in inflammation markers such as inducible nitric oxide synthase (iNOS) and COX-2 mRNA expressions .
  • Comparative Analysis : In comparative studies against established anti-inflammatory drugs like indomethacin and celecoxib, certain derivatives exhibited comparable or superior efficacy in reducing inflammatory responses.

Toxicity and Safety Profile

While the biological activity is promising, understanding the toxicity profile is critical for future therapeutic applications. Preliminary studies suggest that while the compound exhibits potent biological activity, further investigation into its safety and side effects is warranted.

Summary of Findings

Biological Activity Mechanism IC50 (μM) Reference
COX-1 InhibitionEnzyme inhibition19.45 - 28.39
COX-2 InhibitionEnzyme inhibition23.8 - 42.1
Anti-inflammatory EffectsModulation of inflammatory pathwaysN/A

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogous heterocyclic derivatives, particularly those with pyrimidine, isoxazole, or pyrazole cores. Below is a comparative analysis based on structural motifs, computational predictions, and inferred bioactivity:

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Hypothesized Properties
Target Compound Isoxazole + Pyrazolo-pyrimidine 2-chlorophenyl, 3-methylbenzyl, ethyl linker ~550 (estimated) High lipophilicity (clogP ~4.5†), potential kinase inhibition via pyrimidine interaction
3-(2-Chlorophenyl)-5-methyl-N-(5-methylpyridin-2-yl)isoxazole-4-carboxamide Isoxazole 2-chlorophenyl, 5-methylpyridinyl 342.78 Moderate solubility, possible CNS activity due to pyridinyl group
(S)-N-(1-amino-3-(2,4-dichlorophenyl)propan-2-yl)-5-(2-(methylamino)pyrimidin-4-yl)thiophene-2-carboxamide Pyrimidine + Thiophene Dichlorophenyl, methylamino-pyrimidine, thiophene ~450 (estimated) Kinase inhibition (e.g., JAK/STAT pathways), enhanced DNA binding via thiophene
2-(5-Chloro-2-fluorophenyl)-N-(3-methylpyridin-4-yl)-5-(thiophen-3-yl)pyrimidin-4-amine Pyrimidine Chlorofluorophenyl, thiophene, 3-methylpyridinyl 425.89 Anticancer activity (e.g., EGFR inhibition), improved metabolic stability
4-Chloro-N'-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]benzenecarbohydrazide Phthalazine + Benzohydrazide Chlorophenyl, phthalazinyl 357.80 Antimicrobial activity via hydrazide linkage, moderate clogP (~3.0)

Estimated using fragment-based methods (e.g., Crippen’s method ).

Key Comparative Insights:

Core Heterocycles: The target compound’s pyrazolo-pyrimidinone core distinguishes it from simpler pyrimidine derivatives (e.g., ), offering dual hydrogen-bonding sites (N-H and carbonyl) for target engagement. Isoxazole moieties (shared with ) confer metabolic resistance compared to oxadiazoles or thiophenes, which are prone to oxidative degradation .

The ethyl linker may reduce steric hindrance compared to bulkier linkers in analogs like , facilitating deeper binding-pocket penetration .

Computational Predictions: Docking Studies: AutoDock4 simulations suggest the pyrazolo-pyrimidinone core interacts with ATP-binding pockets (e.g., in kinases) via π-π stacking and hydrogen bonding, similar to pyrimidine-based inhibitors . Electronic Properties: Multiwfn analysis predicts strong electron-withdrawing effects from the 2-chlorophenyl group, polarizing the isoxazole ring for nucleophilic interactions .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

The synthesis involves multi-step reactions, including heterocyclic ring formation (pyrazolo[3,4-d]pyrimidinone and isoxazole) and coupling strategies. Key steps include:

  • Ring closure : Use of cyclocondensation reactions with reagents like hydrazine derivatives for pyrazole formation .
  • Coupling reactions : Amide bond formation via carbodiimide-mediated coupling (e.g., EDCl/HOBt) to link the isoxazole and pyrazolo-pyrimidinone moieties .
  • Optimization : Employ Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). Flow chemistry may enhance reproducibility and scalability .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions, particularly distinguishing between regioisomers in the pyrazolo-pyrimidinone core .
  • X-ray crystallography : Refine crystal structures using SHELXL for high-resolution data, ensuring accurate determination of bond angles and torsion strains . ORTEP-3 can visualize thermal ellipsoids to assess steric hindrance in the 2-chlorophenyl group .

Q. How does the compound’s solubility impact in vitro assays?

  • Solubility in DMSO or aqueous buffers (e.g., PBS) must be quantified via HPLC-UV or nephelometry. If solubility is poor (<10 µM), consider:
  • Co-solvents : Cyclodextrin-based formulations to enhance bioavailability .
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) on the carboxamide moiety .

Advanced Research Questions

Q. How can computational modeling predict target engagement and selectivity?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., c-Met), leveraging the pyrazolo-pyrimidinone scaffold’s ATP-binding affinity .
  • MD simulations : Simulate binding pocket dynamics to assess stability of the 3-methylbenzyl group in hydrophobic regions .
  • Contradiction resolution : If experimental IC50_{50} values conflict with docking scores, re-evaluate protonation states or solvation effects using QM/MM hybrid methods .

Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy?

  • Metabolic stability : Perform microsomal assays (human/rodent) to identify metabolic hotspots (e.g., oxidation of the isoxazole methyl group) .
  • PK/PD modeling : Integrate plasma concentration-time profiles with tissue distribution data to optimize dosing regimens .
  • Off-target screening : Use kinome-wide profiling (e.g., DiscoverX) to rule out non-specific kinase inhibition .

Q. How can structural analogs address SAR contradictions in reported bioactivity data?

  • Analog synthesis : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., 4-CF3_3) or donating (e.g., 4-OCH3_3) substituents to modulate target affinity .
  • Data normalization : Re-test compounds under standardized assay conditions (e.g., ATP concentration, incubation time) to minimize inter-lab variability .

Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?

  • CRISPR-Cas9 knockout : Validate target dependency by comparing cytotoxicity in wild-type vs. kinase-deficient cell lines .
  • Phosphoproteomics : Use SILAC labeling to map downstream signaling effects, particularly on pathways like PI3K/AKT or MAPK .
  • Resistance studies : Generate drug-resistant cell lines via prolonged exposure to identify compensatory mutations .

Methodological Considerations Table

Challenge Tools/Approaches Key References
Synthetic yield optimizationFlow chemistry, DoE, catalyst screening
Structural ambiguitySHELXL refinement, ORTEP-3 visualization
Bioactivity contradictionsKinome profiling, standardized assays
PK/PD discrepanciesMicrosomal assays, physiologically-based PK

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